![molecular formula C19H16N2O4 B6523093 2-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 942900-80-3](/img/structure/B6523093.png)
2-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a complex organic molecule. It is related to the class of compounds known as 3,4-dihydro-3-oxo-2H-1,4-benzoxazines . These compounds have been studied for their pesticidal, antifungal, and pharmacological activities .
Synthesis Analysis
The synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines involves a regioselective one-pot process. The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate .Molecular Structure Analysis
The molecular structure of this compound is complex and would be best analyzed using techniques such as 1H & 13C NMR and IR-spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The reactions could involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . The compound may also undergo reactions such as hydrogen carbonate hydrolysis .Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Properties
This compound, being a derivative of 3,4-dihydro-2H-1,3-benzoxazines, has shown significant biological activities such as antifungal and antibacterial properties . This makes it a potential candidate for the development of new antimicrobial drugs.
Anti-HIV Activity
The compound has also demonstrated anti-HIV activity . This suggests its potential use in the development of antiretroviral therapies for HIV/AIDS patients.
Anticancer Properties
The compound has shown promising anticancer properties . This could lead to its potential use in cancer therapy, particularly in the development of new chemotherapeutic drugs.
Anti-inflammatory Activity
The compound has been found to exhibit anti-inflammatory activity . This suggests its potential use in the treatment of inflammatory diseases.
Anticonvulsant Properties
The compound has demonstrated anticonvulsant properties . This could lead to its potential use in the treatment of seizure disorders.
Insect Growth Regulatory (IGR) Activity
The compound has shown Insect Growth Regulatory (IGR) activity . This suggests its potential use in the development of new pesticides.
Antihypertensive Properties
The compound has demonstrated antihypertensive properties . This suggests its potential use in the treatment of hypertension.
COX-1 and COX-2 Activity
The compound has shown activity against COX-1 and COX-2 enzymes . This suggests its potential use in the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, analysis of its molecular structure, investigation of its chemical reactions, and study of its mechanism of action. Additionally, its physical and chemical properties could be analyzed in more detail, and its safety and hazards could be thoroughly evaluated .
Propiedades
IUPAC Name |
2-[3-(3-oxo-1,4-benzoxazin-4-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17-12-25-16-9-4-3-8-15(16)20(17)10-5-11-21-18(23)13-6-1-2-7-14(13)19(21)24/h1-4,6-9H,5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXWFBVOPGJECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propyl)isoindoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

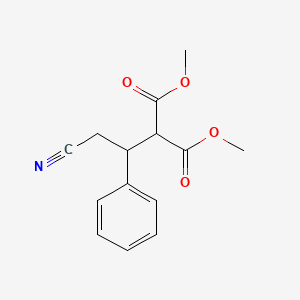
![3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride](/img/structure/B6523034.png)
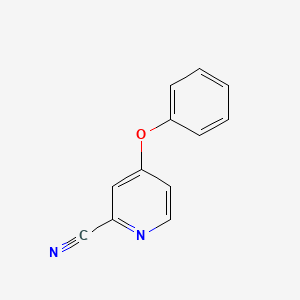
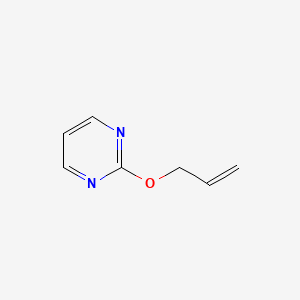
![2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6523042.png)
![N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B6523050.png)
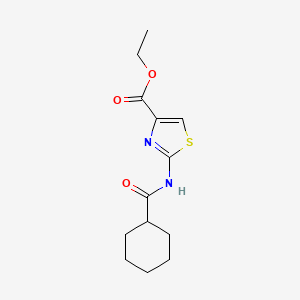

![7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6523071.png)
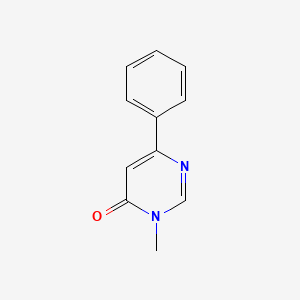
![2,4-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6523081.png)

![methyl (2E)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523101.png)
![ethyl (2E)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6523116.png)